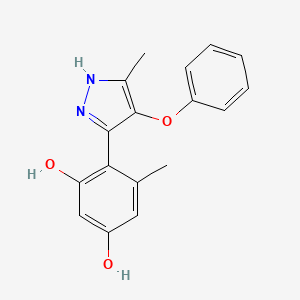

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

Description

5-Methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is a structurally complex organic compound featuring a pyrazole ring fused to a benzene-1,3-diol moiety. The pyrazole core is substituted with a methyl group at position 5 and a phenoxy group at position 4, while the benzene ring is substituted with a methyl group at position 5 (relative to the diol groups). This arrangement confers unique physicochemical properties, including enhanced hydrogen-bonding capacity due to the diol groups and aromatic π-π interactions from the phenoxy substituent . The compound’s molecular formula is C₁₇H₁₆N₂O₃, with a molecular weight of 296.32 g/mol. Its structural complexity makes it a promising candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize polyaromatic systems .

Properties

IUPAC Name |

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-8-12(20)9-14(21)15(10)16-17(11(2)18-19-16)22-13-6-4-3-5-7-13/h3-9,20-21H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGJWTGVWMFTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with phenol derivatives under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation, particularly under alkaline conditions. Key findings include:

In oxidative coupling reactions (e.g., with peroxidase enzymes), the compound may form dimeric structures through C–O or C–C bonds, as observed in analogous polyphenolic systems .

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich benzene-1,3-diol ring.

Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

-

Position : Para to hydroxyl groups (C-2 or C-6)

-

Outcome : Nitro derivatives with retained pyrazole integrity .

Halogenation

-

Reagents : Cl₂ or Br₂ in acetic acid

-

Position : Ortho/para to hydroxyl groups

-

Example : Bromination at C-2 yields 2-bromo-5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol .

Condensation and Cyclization

The pyrazole ring participates in cyclocondensation with aldehydes or ketones:

| Reactant | Conditions | Product |

|---|---|---|

| Formaldehyde (HCHO) | Acid catalysis (HCl) | Spiro-pyrazolo-oxazine derivatives |

| Acetylacetone | Microwave-assisted synthesis | Fused pyrazolo-pyran structures |

These reactions are critical for generating bioactive heterocycles in medicinal chemistry .

Reduction Reactions

-

Catalytic Hydrogenation (H₂/Pd-C): Partial saturation of the pyrazole ring to form dihydropyrazole derivatives, altering electronic properties .

-

Sodium Borohydride (NaBH₄) : Reduces ketone or aldehyde side chains if present, leaving the core intact .

Complexation with Metal Ions

The phenolic hydroxyl groups act as ligands for transition metals:

| Metal Ion | Coordination Site | Complex Type | Application |

|---|---|---|---|

| Fe(III) | O-donor (phenolic OH) | Octahedral complexes | Antioxidant activity studies |

| Cu(II) | N,O-chelation | Square-planar complexes | Catalytic oxidation studies |

Stability Under Hydrothermal Conditions

Thermogravimetric analysis (TGA) data from analogous compounds indicate decomposition above 250°C, with primary weight loss attributed to the phenoxy group . Hydrolysis of the ether linkage (phenoxy–pyrazole) occurs under strongly acidic or basic conditions, yielding 5-methyl-1H-pyrazole-3-carboxylic acid and substituted resorcinol derivatives .

Comparative Reactivity with Analogues

Compared to its structural analogues:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol have been tested against various bacterial strains, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Cancer Research

Recent studies have explored the compound's role as a potential anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structure-function relationship in pyrazole derivatives indicates that modifications at specific positions can enhance cytotoxicity against tumor cells.

Agricultural Applications

Pesticide Development

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol has potential as a pesticide due to its ability to disrupt the physiological processes of pests. Preliminary trials have shown effectiveness against common agricultural pests, leading to reduced crop damage and increased yields .

Herbicide Activity

The compound has also been evaluated for herbicidal properties. Its application in weed management strategies has shown promise, particularly in controlling resistant weed species without adversely affecting crop health .

Material Science Applications

Polymer Chemistry

In material science, the compound is being investigated as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of pyrazole units into polymer backbones can lead to materials with unique characteristics suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-diol derivatives, many of which exhibit distinct biological and chemical profiles based on substitution patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Diol Derivatives

Key Observations

Fluorinated derivatives (e.g., 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol) exhibit higher lipophilicity, correlating with improved membrane permeability and anticancer activity .

Solubility and Reactivity: Ethoxy-substituted analogs (e.g., 4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol) demonstrate increased solubility in polar solvents due to the ethoxy group’s electron-donating effects, making them suitable for aqueous-phase reactions .

Enzyme Inhibition :

- Chlorophenyl-substituted derivatives (e.g., 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol) show selective COX-2 inhibition, a mechanism relevant to inflammation and cancer therapy .

Thermodynamic Stability :

- The trifluoromethyl group in fluorinated analogs increases thermal stability, as evidenced by a higher predicted boiling point (529.0±50.0 °C) compared to the target compound .

Unique Advantages of the Target Compound

- The methyl-phenoxy-pyrazole substitution balances lipophilicity and hydrogen-bonding capacity, enabling dual interactions with both hydrophobic and polar regions of biological targets.

- Its diol groups facilitate metal chelation, a feature absent in non-diol analogs like SC-236 (a COX-2 inhibitor), broadening its applicability in metalloenzyme targeting .

Biological Activity

5-Methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the formula , which features a pyrazole ring substituted with a phenoxy group and hydroxyl functionalities. The presence of these functional groups is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.29 g/mol |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds similar to 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol exhibit notable antimicrobial properties. For instance, related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 15.625 to 125 μM against Gram-positive bacteria .

The mechanism of action for this compound likely involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis. Similar compounds have been shown to disrupt biofilm formation and inhibit protein synthesis pathways, leading to bactericidal effects .

Anti-inflammatory Properties

Preliminary studies suggest that pyrazole derivatives may also exhibit anti-inflammatory effects. The presence of hydroxyl groups in the structure can enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Anticancer Potential

Emerging research highlights the potential anticancer properties of pyrazole derivatives. Studies have indicated that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of pyrazole derivatives were tested for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 62.5 μM, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin, which had an MIC of 0.381 μM .

Case Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of phenolic compounds derived from pyrazoles. Results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed for constructing the pyrazole-benzenediol scaffold in this compound?

The synthesis typically involves condensation reactions between substituted hydrazines and diketones or β-keto esters to form the pyrazole ring. For example, describes a reflux-based condensation of thiosemicarbazide with a bromoacetyl derivative, followed by cyclization with aldehydes to yield pyrazole-thiazole hybrids. Key steps include:

- Regioselective cyclization : Controlling substituent positions using steric/electronic directing groups.

- Protection/deprotection : Phenolic -OH groups in benzenediol are often protected (e.g., as methyl ethers) during synthesis to prevent side reactions .

- Purification : Recrystallization from methanol or ethanol is standard for isolating pure products .

Advanced: How can regioselectivity in pyrazole-ring formation be optimized when multiple reactive sites are present?

Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups directing nucleophilic attack) and steric hindrance . For instance, highlights the use of bulky substituents (e.g., tert-butyl groups) to block undesired reaction sites. Methodological approaches include:

- Computational pre-screening : DFT calculations to predict reactive sites.

- Temperature control : Lower temperatures favor kinetic products (e.g., 0–5°C for selective cyclization).

- Catalytic additives : Lewis acids like ZnCl₂ can enhance selectivity in cyclocondensation .

Basic: What crystallographic techniques are recommended for resolving the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data collection : Use high-resolution detectors (e.g., CCD or Dectris Pilatus) for accurate intensity measurements.

- Hydrogen bonding analysis : SHELXL’s AFIX commands to model H-atom positions, validated via Fourier difference maps .

- Validation tools : CheckCIF/PLATON to identify crystallographic outliers .

Advanced: How should researchers handle twinned or disordered crystallographic data for this compound?

For twinned data (common in flexible benzenediol derivatives):

- Twinning refinement : Use SHELXL’s TWIN and BASF commands to model pseudo-merohedral twinning.

- Disorder modeling : Split occupancy refinement for overlapping substituents (e.g., phenoxy groups), constrained via SIMU and DELU commands .

- High-pressure data : Collect data at 100 K to reduce thermal motion artifacts .

Advanced: What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?

Graph-set analysis ( ) is applied to categorize H-bonding patterns (e.g., chains, rings):

- Donor/acceptor mapping : Identify -OH (benzenediol) and pyrazole N-atoms as primary donors/acceptors.

- Topological descriptors : Use R₁²(6) notation for intra- and intermolecular interactions.

- Synthonic engineering : Modify substituents (e.g., methyl vs. methoxy) to alter H-bond strength and packing .

Basic: How can in vitro bioactivity studies be designed for this compound?

- Target selection : Focus on kinases or GPCRs, given pyrazole’s role in modulating these targets (e.g., ’s antimicrobial assays).

- Assay conditions : Use fluorescence polarization for binding affinity (IC₅₀) or microplate Alamar Blue for cytotoxicity.

- Metabolite screening : LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the methyl group) .

Advanced: How to resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results?

- Dynamic effects : NMR may show averaged conformations, while XRD captures static structures. Use VT-NMR to probe temperature-dependent shifts.

- Tautomerism : For pyrazole NH/OH groups, compare XRD bond lengths (e.g., C-O vs. C-N) with IR ν(N-H) stretches (~3400 cm⁻¹) .

- DFT simulations : Optimize gas-phase and solid-state geometries to match experimental data .

Advanced: What computational methods predict the compound’s solubility and stability?

- COSMO-RS : Solubility in polar solvents (e.g., DMSO) via σ-profiles.

- Molecular dynamics (MD) : Simulate aggregation behavior in aqueous buffers.

- Degradation pathways : DFT-based transition-state modeling for hydrolytic/oxidative degradation .

Basic: What analytical techniques validate purity post-synthesis?

- HPLC-DAD : Use C18 columns with 0.1% TFA in water/acetonitrile gradients.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺).

- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values .

Advanced: How does this compound’s structure compare to analogous 1,3-diarylpyrazoles in the RCSB PDB?

’s PDB entry YJW (a 5-methyl-4-phenylisoxazole analog) provides a structural benchmark:

- Overlay analysis : Superpose benzenediol and pyrazole moieties using PyMOL to assess steric/electronic differences.

- Binding affinity trends : Compare docking scores (AutoDock Vina) against shared targets (e.g., COX-2).

- Thermodynamic stability : Calculate ΔG differences via MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.